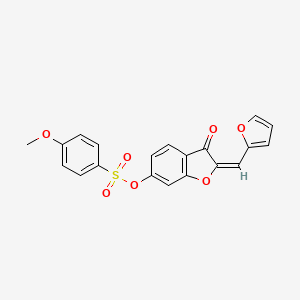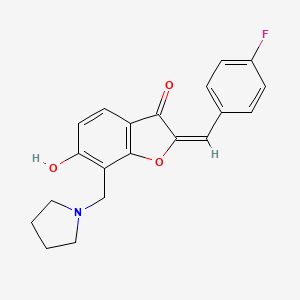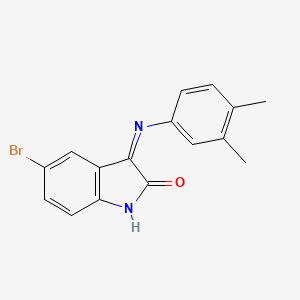![molecular formula C19H29N3O3S B13374733 1-[(2,4-Dimethylphenyl)sulfonyl]-4-[(4-methyl-1-piperidinyl)carbonyl]piperazine](/img/structure/B13374733.png)
1-[(2,4-Dimethylphenyl)sulfonyl]-4-[(4-methyl-1-piperidinyl)carbonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,4-Dimethylphenyl)sulfonyl]-4-[(4-methyl-1-piperidinyl)carbonyl]piperazine is a complex organic compound belonging to the class of piperazine derivatives. Piperazines are known for their wide range of biological and pharmaceutical activities, making them valuable in various scientific fields .
Preparation Methods
The synthesis of 1-[(2,4-Dimethylphenyl)sulfonyl]-4-[(4-methyl-1-piperidinyl)carbonyl]piperazine involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs under basic conditions, such as the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[(2,4-Dimethylphenyl)sulfonyl]-4-[(4-methyl-1-piperidinyl)carbonyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[(2,4-Dimethylphenyl)sulfonyl]-4-[(4-methyl-1-piperidinyl)carbonyl]piperazine has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2,4-Dimethylphenyl)sulfonyl]-4-[(4-methyl-1-piperidinyl)carbonyl]piperazine involves its interaction with specific molecular targets. These targets may include enzymes or receptors, leading to the modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-[(2,4-Dimethylphenyl)sulfonyl]-4-[(4-methyl-1-piperidinyl)carbonyl]piperazine can be compared with other piperazine derivatives, such as:
1-Methyl-4-piperazinopiperidine: Known for its use in pharmaceutical applications.
2-Substituted chiral piperazines: Synthesized via aza-Michael addition reactions and studied for their chiral properties.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H29N3O3S |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]-(4-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C19H29N3O3S/c1-15-6-8-20(9-7-15)19(23)21-10-12-22(13-11-21)26(24,25)18-5-4-16(2)14-17(18)3/h4-5,14-15H,6-13H2,1-3H3 |
InChI Key |
DGZMBKKQEORMHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(4-Methoxybenzyl)-3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13374659.png)
![4-Amino-1-[(4'-fluoro[1,1'-biphenyl]-3-yl)methoxy]-6,6-dimethyl-1,6-dihydro-1,3,5-triazin-2-ylamine](/img/structure/B13374669.png)
![3-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]-2-oxotetrahydrothiophene](/img/structure/B13374678.png)

![3-(3,4-Dimethoxybenzyl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13374709.png)
![Ethyl 1-{[2,5-bis(trifluoromethyl)phenyl]sulfonyl}-4-piperidinecarboxylate](/img/structure/B13374717.png)


![N-(3-chloro-4-ethoxybenzyl)-N-[2-(2-pyridinyloxy)ethyl]amine](/img/structure/B13374724.png)
![2-(4-tert-butylphenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B13374749.png)

![Methyl 3-{[2-(methoxycarbonyl)-3-pyridinyl]disulfanyl}-2-pyridinecarboxylate](/img/structure/B13374756.png)
![N-(4-methoxyphenyl)-5-chloro-7-methyl-1,1',2,2',5',6',7',7'a-octahydro-2-oxospiro[indole-3,3'-pyrrolizine]-2'-carboxamide](/img/structure/B13374764.png)
